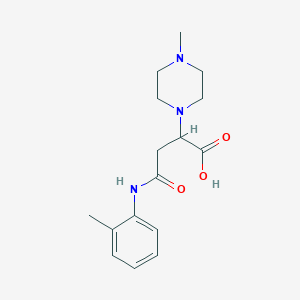
3-Benzhydryl-1-(pyridin-2-ylmethyl)-1-(thiophen-3-ylmethyl)urea
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Benzhydryl-1-(pyridin-2-ylmethyl)-1-(thiophen-3-ylmethyl)urea is a synthetic organic compound characterized by its complex structure, which includes benzhydryl, pyridinylmethyl, and thiophenylmethyl groups attached to a urea backbone
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-Benzhydryl-1-(pyridin-2-ylmethyl)-1-(thiophen-3-ylmethyl)urea typically involves multi-step organic reactions. One common synthetic route includes:
Formation of Benzhydryl Isocyanate: Benzhydryl chloride reacts with potassium cyanate to form benzhydryl isocyanate.
Preparation of Pyridin-2-ylmethylamine: Pyridine-2-carboxaldehyde is reduced to pyridin-2-ylmethylamine using a reducing agent like sodium borohydride.
Synthesis of Thiophen-3-ylmethylamine: Thiophene-3-carboxaldehyde undergoes a similar reduction to form thiophen-3-ylmethylamine.
Coupling Reaction: Benzhydryl isocyanate is reacted with pyridin-2-ylmethylamine and thiophen-3-ylmethylamine under controlled conditions to form the final urea compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of automated reactors, continuous flow chemistry, and advanced purification techniques such as chromatography and crystallization.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the thiophenyl group, leading to sulfoxide or sulfone derivatives.
Reduction: Reduction reactions can target the pyridinyl or thiophenyl groups, potentially altering their electronic properties.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA).
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogenating agents, nucleophiles like amines or thiols.
Major Products
Oxidation Products: Benzhydryl sulfoxide, benzhydryl sulfone.
Reduction Products: Reduced pyridinyl or thiophenyl derivatives.
Substitution Products: Functionalized derivatives with various substituents at the benzhydryl or pyridinyl positions.
Applications De Recherche Scientifique
Chemistry
In chemistry, 3-Benzhydryl-1-(pyridin-2-ylmethyl)-1-(thiophen-3-ylmethyl)urea is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies.
Biology
In biological research, this compound may be investigated for its potential as a ligand in receptor studies or as a probe in biochemical assays. Its ability to interact with various biological targets makes it a valuable tool in drug discovery and development.
Medicine
In medicinal chemistry, this compound could be explored for its pharmacological properties. Its structural features suggest potential activity as an inhibitor of specific enzymes or receptors, making it a candidate for the development of new therapeutic agents.
Industry
In the industrial sector, this compound might be used in the development of advanced materials, such as polymers or coatings, due to its unique chemical properties.
Mécanisme D'action
The mechanism of action of 3-Benzhydryl-1-(pyridin-2-ylmethyl)-1-(thiophen-3-ylmethyl)urea would depend on its specific application. In a biological context, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The presence of multiple functional groups allows for diverse modes of action, including competitive inhibition, allosteric modulation, or covalent modification of targets.
Comparaison Avec Des Composés Similaires
Similar Compounds
3-Benzhydryl-1-(pyridin-2-ylmethyl)urea: Lacks the thiophenyl group, potentially altering its chemical and biological properties.
1-(Pyridin-2-ylmethyl)-3-(thiophen-3-ylmethyl)urea: Lacks the benzhydryl group, which may affect its stability and reactivity.
3-Benzhydryl-1-(thiophen-3-ylmethyl)urea: Lacks the pyridinyl group, impacting its electronic properties and potential interactions.
Uniqueness
3-Benzhydryl-1-(pyridin-2-ylmethyl)-1-(thiophen-3-ylmethyl)urea is unique due to the combination of benzhydryl, pyridinyl, and thiophenyl groups within a single molecule. This structural complexity provides a versatile platform for exploring a wide range of chemical reactions and biological interactions, distinguishing it from simpler analogs.
Propriétés
IUPAC Name |
3-benzhydryl-1-(pyridin-2-ylmethyl)-1-(thiophen-3-ylmethyl)urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H23N3OS/c29-25(27-24(21-9-3-1-4-10-21)22-11-5-2-6-12-22)28(17-20-14-16-30-19-20)18-23-13-7-8-15-26-23/h1-16,19,24H,17-18H2,(H,27,29) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UAMVFXSTDBYILS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(C2=CC=CC=C2)NC(=O)N(CC3=CSC=C3)CC4=CC=CC=N4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H23N3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
413.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![3-(4-fluorophenyl)-N-[2-(trifluoromethyl)phenyl]azepane-1-carboxamide](/img/structure/B2435856.png)
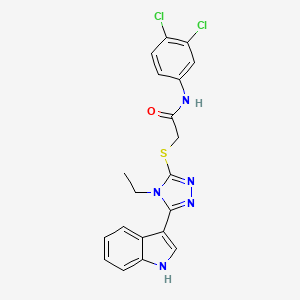
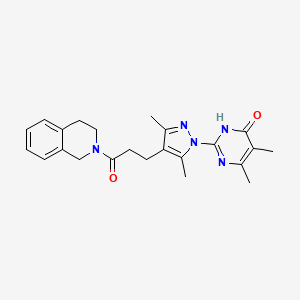

![N-[4-(1,3-benzoxazol-2-yl)phenyl]-2,4-dichlorobenzamide](/img/structure/B2435863.png)

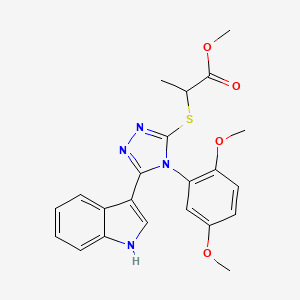
![tert-butyl N-{[2-(aminomethyl)-6-hydroxypyrimidin-4-yl]methyl}carbamate](/img/structure/B2435868.png)
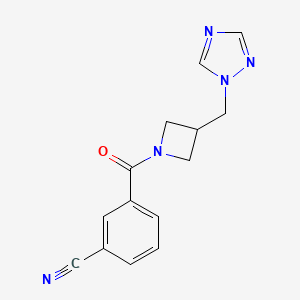
![2-{[1-(3,3-Difluorocyclobutanecarbonyl)piperidin-4-yl]methoxy}pyrimidine](/img/structure/B2435872.png)

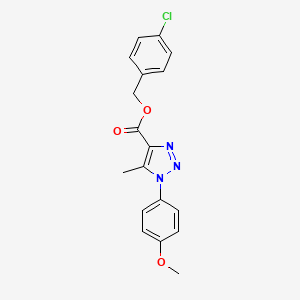
![N-[5-(ethylsulfanyl)-1,3,4-thiadiazol-2-yl]-2,3-dimethoxybenzamide](/img/structure/B2435876.png)
